molecular formula C13H13N3O3 B13193153 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13193153
M. Wt: 259.26 g/mol
InChI Key: BHYLMBAFXSEFHA-UHFFFAOYSA-N
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Description

Constitutional Isomerism

Constitutional isomers of this compound could arise from variations in substituent placement on the triazole ring. For example:

  • Positional isomerism : The cyclopropyl and 4-methoxyphenyl groups could theoretically occupy positions 3 and 4 instead of 5 and 1, respectively. However, such isomers are synthetically disfavored due to steric and electronic constraints during cyclization.
  • Functional group isomerism : Replacement of the carboxylic acid with an ester or amide group would yield functional isomers, though these fall outside the scope of the parent compound.

Tautomerism

The 1,2,4-triazole core exhibits prototropic tautomerism , involving hydrogen migration between nitrogen atoms (Figure 1). In the gas phase, tautomeric equilibrium favors the 1H-tautomer (hydrogen at N1), while aqueous solutions stabilize the 4H-tautomer (hydrogen at N4) due to solvation effects. For this compound, the carboxylic acid group at position 3 further stabilizes the 1H-tautomer through intramolecular hydrogen bonding with N2.

Figure 1: Tautomeric forms of 1,2,4-triazole derivatives

  • 1H-Tautomer : Hydrogen at N1, predominant in non-polar environments.
  • 4H-Tautomer : Hydrogen at N4, stabilized in polar solvents.

Three-Dimensional Conformational Analysis

Triazole Ring Geometry

The 1,2,4-triazole ring adopts a planar conformation with bond lengths and angles consistent with aromatic heterocycles (Table 2). Density functional theory (DFT) calculations indicate minimal deviation from planarity (±0.05 Å), even with bulky substituents like cyclopropyl.

Table 2: Key geometric parameters of the triazole core

Parameter Value (Å or degrees)
N1–N2 bond length 1.32 Å
N2–C3 bond length 1.37 Å
C3–N4 bond length 1.31 Å
N4–C5 bond length 1.38 Å
C5–N1 bond length 1.34 Å
Internal angle at N1 126°

Substituent Orientations

  • 4-Methoxyphenyl group : The methoxy oxygen lies coplanar with the phenyl ring (dihedral angle: 2.1°), maximizing conjugation with the triazole core.
  • Cyclopropyl group : The sp³-hybridized cyclopropane ring introduces angle strain (60° bond angles), forcing a non-planar orientation relative to the triazole.
  • Carboxylic acid group : The –COOH moiety forms an intramolecular hydrogen bond with N2 (O···H distance: 1.89 Å), stabilizing the s-cis conformation.

Solvent-Dependent Conformations

In polar solvents (e.g., water), the carboxylic acid group ionizes to –COO⁻, disrupting the N2 hydrogen bond and increasing rotational freedom about the C3–C(carboxylic acid) bond. This flexibility enables adaptation to biological targets, a property exploited in drug design.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

5-cyclopropyl-1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H13N3O3/c1-19-10-6-4-9(5-7-10)16-12(8-2-3-8)14-11(15-16)13(17)18/h4-8H,2-3H2,1H3,(H,17,18)

InChI Key

BHYLMBAFXSEFHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step organic reactions starting from appropriately substituted precursors. The core strategy includes:

  • Formation of the 1,2,4-triazole ring system.
  • Introduction of the 4-methoxyphenyl substituent at the N-1 position.
  • Attachment of the cyclopropyl group at the 5-position.
  • Installation of the carboxylic acid group at the 3-position.

Microwave-assisted organic synthesis or conventional heating methods can be employed to facilitate ring closure and functional group transformations.

Specific Synthetic Route

While detailed literature specifically for the 1,2,4-triazole is limited compared to the closely related 1,2,3-triazole analogs, the following approach is representative and extrapolated from known triazole syntheses:

Step Reaction Reagents/Conditions Notes
1. Preparation of hydrazide intermediate Reaction of 4-methoxyphenyl hydrazine with cyclopropyl-substituted ester or acid derivative Acid chloride or ester, hydrazine derivative, solvent (e.g., ethanol), reflux Forms hydrazide precursor for cyclization
2. Cyclization to 1,2,4-triazole ring Treatment of hydrazide with formic acid or formamide derivative Heating under reflux or microwave irradiation Cyclizes to form the 1,2,4-triazole core
3. Carboxylation at position 3 Oxidation or hydrolysis to introduce carboxylic acid Acidic or basic hydrolysis conditions Yields the carboxylic acid functionality
4. Purification Recrystallization from ethanol or appropriate solvent - Provides pure this compound

Alternative Synthetic Details from Related 1,2,3-Triazole Analogs

For comparison, the synthesis of the closely related 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported with the following steps:

  • Step 1: Enol-mediated click Dimroth reaction between 4-azidoanisole and methyl 3-cyclopropyl-3-oxopropanoate to form the triazole ring.
  • Step 2: Amidation of the carboxylic acid group using 1,1'-carbonyldiimidazole (CDI) and aniline derivatives to form carboxamides.

This two-step process yields the triazole acid intermediate and its derivatives with high purity and crystallinity.

Reaction Component Amount Conditions Outcome
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid 1.3 g (5.0 mmol) Dissolved in dry acetonitrile (25 mL) Starting material for amidation
1,1'-Carbonyldiimidazole (CDI) 0.81 g (5.0 mmol) Stirred at 323 K for 30 min Activation of acid
4-Chloroaniline 0.64 g (5.0 mmol) Heated at 343 K for 1 h Formation of amide derivative

After reaction, the mixture is cooled, precipitated with water, filtered, washed, recrystallized from ethanol, and dried to yield the product as colorless crystals with melting point 422–423 K.

Although this example is for the 1,2,3-triazole isomer, similar amidation and purification techniques can be adapted for the 1,2,4-triazole analog.

Analytical Data and Characterization

The purity and identity of the synthesized compound are confirmed by:

  • Melting Point: Typically in the range of 422–423 K for related triazole carboxylic acids.
  • Nuclear Magnetic Resonance (NMR): 1H NMR in DMSO-d6 shows characteristic signals for the methoxy group, aromatic protons, cyclopropyl protons, and triazole ring protons.
  • Infrared Spectroscopy (IR): Strong absorption bands around 1685 cm⁻¹ for C=O stretching and 3370 cm⁻¹ for N–H stretching in amides.
  • X-ray Crystallography: Confirms molecular structure, substituent orientation, and intermolecular hydrogen bonding in crystal lattice.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials 4-Methoxyphenyl hydrazine, cyclopropyl-substituted esters Purity > 98% preferred
Solvent Ethanol, acetonitrile (dry) Dry solvents prevent side reactions
Cyclization temperature 100–150 °C (reflux or microwave) Time: 1–3 hours
Amidation reagent 1,1'-Carbonyldiimidazole (CDI) Molar ratio 1:1 with acid
Amidation temperature 50–70 °C Reaction time ~1 hour
Purification Recrystallization from ethanol Yields colorless prismatic crystals
Melting point 422–423 K Confirms product identity

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced triazoles, and substituted triazole compounds with various functional groups.

Scientific Research Applications

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid and analogous compounds:

Compound Name Substituents (Positions) Triazole Type Key Functional Groups Hydrogen Bonding Patterns Applications/Activity Reference
This compound Cyclopropyl (5), 4-MeOPh (1) 1,2,4-triazole Carboxylic acid (3) N–H⋯N, C–H⋯N (dimer/ribbon formation) Crystallography studies
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid Cyclopropyl (5), 4-MeOPh (1) 1,2,3-triazole Carboxylic acid (4) N–H⋯N, C–H⋯O (homodimer/ribbon packing) Synthetic intermediate
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives Phenyl (5), 3-pyridyl (1) 1,2,4-triazole Carboxylic acid (3) Not reported Anti-inflammatory agents
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 2-MeOPr (5), 2-NO2Ph (1) 1,2,4-triazole Carboxylic acid (3) Not reported Pharmaceutical intermediates
D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxylic acid Ribofuranosyl (1) 1,2,4-triazole Carboxylic acid (3) Not reported Antiviral drug development

Key Comparisons:

Triazole Regiochemistry :

  • The 1,2,4-triazole core in the target compound contrasts with the 1,2,3-triazole isomer in . The 1,2,4-triazole’s electronic distribution enhances stability and hydrogen-bonding capacity compared to the 1,2,3-analog, which exhibits weaker C–H⋯O interactions .

Substituent Effects: Cyclopropyl vs. 4-Methoxyphenyl vs. 2-Nitrophenyl/3-Pyridyl: The 4-methoxyphenyl group donates electron density via resonance, contrasting with the electron-withdrawing nitro group in . The 3-pyridyl group in enables π-stacking and metal coordination, absent in the target compound .

Hydrogen Bonding and Crystal Packing :

  • The target compound forms N–H⋯N and C–H⋯N bonds, leading to homodimers and ribbons. In contrast, the 1,2,3-triazole analog in forms additional C–H⋯O interactions, resulting in distinct crystal morphologies .

Biological and Pharmaceutical Relevance: While the target compound’s applications are primarily structural (crystallography), derivatives like the 5-phenyl-1-(3-pyridyl)-1,2,4-triazole-3-carboxylic acid exhibit anti-inflammatory activity due to pyridyl-mediated interactions with biological targets . The ribofuranosyl derivative in demonstrates enhanced aqueous solubility, critical for antiviral drug formulations .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis via Dimroth rearrangement () is more regioselective than traditional Huisgen cycloadditions, reducing byproduct formation .
  • Thermodynamic Stability : Computational studies (DFT) on related triazoles suggest that electron-withdrawing substituents (e.g., carboxylic acid) lower HOMO-LUMO gaps, enhancing reactivity .

Biological Activity

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a two-step process:

  • Dimroth Reaction : This step involves the reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate.
  • Amidation : The resulting product undergoes amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent.

The final product crystallizes in the monoclinic crystal system and exhibits a unique arrangement of molecular interactions characterized by hydrogen bonds that contribute to its stability and biological activity .

Anticancer Activity

Research indicates that compounds within the triazole family exhibit significant anticancer properties. In particular, studies have shown that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Docking studies suggest that these compounds may interact effectively with specific molecular targets involved in cancer progression, enhancing their therapeutic potential .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties:

  • In vitro assays have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory process. For example, one study reported IC50 values for COX inhibition indicating potent activity comparable to established anti-inflammatory drugs like indomethacin .
  • Histopathological investigations confirm a reduced incidence of gastric ulceration compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusKey Findings
Bekheit et al., 2021COX InhibitionIdentified as a potent COX-2 inhibitor with significant anti-inflammatory effects .
Pokhodylo et al., 2020Anticancer ScreeningDemonstrated cytotoxicity against multiple cancer cell lines; highlighted molecular interactions through docking studies .
Li et al., 2019Synthesis & ActivityReported on the synthesis and characterized the compound's anticancer activity through various assays .

Q & A

Q. How can the purity of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid be optimized during synthesis?

Methodological Answer:

  • Recrystallization: Use a mixed solvent system (e.g., ethanol/water) to remove impurities, as demonstrated for structurally analogous triazole derivatives .
  • Chromatographic Techniques: Employ column chromatography with silica gel and a gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
  • Monitoring: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (UV visualization at 254 nm).
  • Reaction Optimization: Adjust stoichiometric ratios of cyclopropyl and methoxyphenyl precursors to minimize side products .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as applied to similar triazole-carboxylic acid derivatives (e.g., monoclinic P2/c space group, β = 102.42°) .
  • Spectroscopy: Use IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to assign proton environments and substituent positions .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS, ensuring alignment with the theoretical mass (e.g., C₁₃H₁₂N₃O₃: 267.22 g/mol).

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.
  • Moisture Control: Use desiccants (silica gel) in storage environments, as moisture can degrade triazole rings .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

Methodological Answer:

  • DFT Calculations: Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify conformational mismatches .
  • Crystal Packing Analysis: Investigate hydrogen bonding (e.g., O–H···N interactions) or π-stacking via X-ray data, which may explain shifts in spectral peaks .
  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, particularly for carboxylic acid protons .

Q. What strategies are effective for improving solubility in biological assays?

Methodological Answer:

  • Salt Formation: Convert the carboxylic acid to a sodium or potassium salt using NaOH/KOH in aqueous ethanol .
  • Co-solvents: Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design: Synthesize ester prodrugs (e.g., methyl or benzyl esters) that hydrolyze in vivo to the active carboxylic acid form .

Q. How can molecular interactions with biological targets (e.g., enzymes) be systematically studied?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., carbonic anhydrase IX or cyclooxygenase) .
  • Enzyme Assays: Perform in vitro inhibition assays (e.g., fluorescence-based CA inhibition) with IC₅₀ determination via nonlinear regression .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to validate computational predictions .

Q. What experimental approaches address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation: Replicate assays with standardized protocols (e.g., fixed cell lines, serum-free conditions) to minimize variability .
  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Orthogonal Assays: Confirm anti-inflammatory or antitumor activity via multiple methods (e.g., ELISA for cytokines and MTT for cytotoxicity) .

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